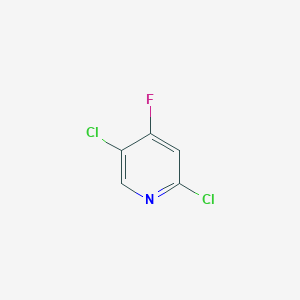

2-azido-5-nitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-azido-5-nitropyridine is a chemical compound that is part of the azolopyrimidine series . It is known for its azido-tetrazole tautomerism in various solvents and in the crystalline state .

Synthesis Analysis

The synthesis of 2-azido-5-nitropyrimidine involves the interaction of aminotetrazole with the sodium salt of nitromalonic dialdehyde in aqueous HCl solution . This leads to the formation of an unstable azomethine, which undergoes heterocyclization to 7-hydroxy-6-nitro-4,7-dihydrotetrazolo .Molecular Structure Analysis

The molecular structure of 2-azido-5-nitropyridine has been confirmed by X-ray structural analysis . The orthorhombic crystals of the compound were found to be chiral, belonging to the P 2 1 2 1 2 1 space group .Chemical Reactions Analysis

In terms of chemical reactions, it was established that on interacting with N-nucleophiles, the attack occurred at the C-2 carbon atom . The O- and S-nucleophiles attacked the C-4 position of the pyrimidine ring, resulting in tetrazole ring closure .科学的研究の応用

- Synthesis : 2-azido-5-nitropyridine can be synthesized through specific methods . It undergoes azido-tetrazole tautomerism in various solvents and crystalline states.

- Nitroazines, including 2-azido-5-nitropyridine, are highly reactive substrates for nucleophilic addition. Direct functionalization of C–H bonds in aromatic and azaaromatic compounds (A~N~ and SNH reactions) is a promising method for structural modification .

- As the number of nitrogen atoms in the azole fragment increases, nitroazine substrates become more reactive in AN reactions. This observation facilitates the synthesis of various derivatives within this series .

- 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA) has been synthesized and grown as optically transparent single crystals. This compound holds potential for applications in crystal engineering and materials science .

- The structure of 7-hydroxy-6-nitro-4,7-dihydrotetrazolo [1,5-a]pyrimidine (formed from azomethine heterocyclization) has been confirmed by X-ray analysis. Despite tetrahedral C(4) atoms, the dihydropyrimidine ring remains flattened .

Synthetic Chemistry and Tautomerism

Functionalization of C–H Bonds

Derivatives and Reactivity

Crystal Growth and Structure

Heterocyclic Systems

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 2-azido-5-nitropyridine are N-, O-, and S-nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, and their interaction with 2-azido-5-nitropyridine leads to significant changes in their behavior and the overall reaction pathways .

Mode of Action

2-Azido-5-nitropyridine interacts with its targets in a specific manner. When interacting with N-nucleophiles, the attack occurs at the C-2 carbon atom . On the other hand, O- and S-nucleophiles attack the C-4 position of the pyrimidine ring, resulting in tetrazole ring closure . This unique mode of action allows 2-azido-5-nitropyridine to influence the behavior of these nucleophiles and alter the course of the reactions they are involved in .

Biochemical Pathways

It is known that the compound’s interaction with n-, o-, and s-nucleophiles can lead to significant changes in various biochemical reactions

Result of Action

The result of 2-azido-5-nitropyridine’s action is the alteration of the behavior of N-, O-, and S-nucleophiles, leading to changes in the reactions they are involved in . This can have significant effects at the molecular and cellular levels, potentially influencing a wide range of biochemical processes .

Action Environment

The action of 2-azido-5-nitropyridine can be influenced by various environmental factors. For instance, the compound’s azido-tetrazole tautomerism can vary in different solvents and in the crystalline state This suggests that the compound’s action, efficacy, and stability may be sensitive to the specific conditions in which it is used

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-azido-5-nitropyridine can be achieved through a two-step process involving the nitration of 2-chloro-5-nitropyridine followed by substitution of the chloride with an azide group.", "Starting Materials": [ "2-chloro-5-nitropyridine", "Sodium nitrate", "Sulfuric acid", "Sodium azide", "Dimethylformamide (DMF)", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-nitropyridine", "a. Dissolve 2-chloro-5-nitropyridine in a mixture of sulfuric acid and nitric acid.", "b. Add sodium nitrate to the mixture and stir at a low temperature.", "c. After completion of the reaction, pour the mixture into ice-cold water and neutralize with sodium bicarbonate.", "d. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 2: Substitution of chloride with azide group", "a. Dissolve the nitro compound obtained in step 1 in DMF.", "b. Add sodium azide to the solution and stir at room temperature.", "c. After completion of the reaction, pour the mixture into ice-cold water and extract the product with ethyl acetate.", "d. Dry the product over anhydrous sodium sulfate and purify by column chromatography." ] } | |

CAS番号 |

69080-06-4 |

製品名 |

2-azido-5-nitropyridine |

分子式 |

C5H3N5O2 |

分子量 |

165.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。